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molecular formula C17H28O3S B8615108 Ethyl 2,4,6-tri(propan-2-yl)benzenesulfonate CAS No. 7253-78-3

Ethyl 2,4,6-tri(propan-2-yl)benzenesulfonate

Cat. No. B8615108
M. Wt: 312.5 g/mol
InChI Key: BPNGKKNDMBIPMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07915250B2

Procedure details

1-({3,4-Difluoro-2-[(2-fluoro-4-iodophenyl)amino]phenyl}carbonyl)-3-[2-(1,3-dioxolan-2-yl)-1-hydroxyethyl]azetidin-3-ol (148 mg, 0.262 mmol), was dissolved in dichloromethane (10 mL) and treated with 4-(dimethylamino)pyridine (38 mg, 0.31 mmol), triethylamine (0.036 mL, 0.262 mmol) and 2,4,6-triisopropylbenzenesulfonyl chloride (303 mg, 1.0 mmol) at 35° C. for 15 h. 2,4,6-Triisopropylbenzenesulfonyl chloride (100 mg, 0.33 mmol) was added and the mixture was stirred at 35° C. for 3.5 h. The mixture was adsorbed on to silica and purified by column chromatography (silica gel, 40-50% ethyl acetate in hexanes and then 100% ethyl acetate) to give 1-[1-({3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]phenyl}carbonyl)-3-hydroxyazetidin-3-yl]-dioxolan-2-yl)ethyl 2,4,6-tris(1-methylethyl)benzenesulfonate (30 mg, 0.0361 mmol, 14% yield): MS (EI) for C36H42F3IN2O7S: 831 (MH+).
Name
1-({3,4-Difluoro-2-[(2-fluoro-4-iodophenyl)amino]phenyl}carbonyl)-3-[2-(1,3-dioxolan-2-yl)-1-hydroxyethyl]azetidin-3-ol
Quantity
148 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.036 mL
Type
reactant
Reaction Step Four
Quantity
303 mg
Type
reactant
Reaction Step Four
Quantity
38 mg
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
FC1C(NC2C=CC(I)=CC=2F)=C(C(N2CC(C(O)CC3OCCO3)(O)C2)=O)C=CC=1F.C(N(CC)CC)C.[CH:40]([C:43]1[CH:48]=[C:47]([CH:49]([CH3:51])[CH3:50])[CH:46]=[C:45]([CH:52]([CH3:54])[CH3:53])[C:44]=1[S:55](Cl)(=[O:57])=[O:56])([CH3:42])[CH3:41].C([O:62][CH2:63][CH3:64])(=O)C>ClCCl.CN(C)C1C=CN=CC=1>[CH3:42][CH:40]([C:43]1[CH:48]=[C:47]([CH:49]([CH3:50])[CH3:51])[CH:46]=[C:45]([CH:52]([CH3:54])[CH3:53])[C:44]=1[S:55]([O:62][CH2:63][CH3:64])(=[O:56])=[O:57])[CH3:41]

Inputs

Step One
Name
1-({3,4-Difluoro-2-[(2-fluoro-4-iodophenyl)amino]phenyl}carbonyl)-3-[2-(1,3-dioxolan-2-yl)-1-hydroxyethyl]azetidin-3-ol
Quantity
148 mg
Type
reactant
Smiles
FC=1C(=C(C=CC1F)C(=O)N1CC(C1)(O)C(CC1OCCO1)O)NC1=C(C=C(C=C1)I)F
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
100 mg
Type
reactant
Smiles
C(C)(C)C1=C(C(=CC(=C1)C(C)C)C(C)C)S(=O)(=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Step Four
Name
Quantity
0.036 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
303 mg
Type
reactant
Smiles
C(C)(C)C1=C(C(=CC(=C1)C(C)C)C(C)C)S(=O)(=O)Cl
Name
Quantity
38 mg
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
35 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 35° C. for 3.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
purified by column chromatography (silica gel, 40-50% ethyl acetate in hexanes

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
product
Smiles
CC(C)C1=C(C(=CC(=C1)C(C)C)C(C)C)S(=O)(=O)OCC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.0361 mmol
AMOUNT: MASS 30 mg
YIELD: PERCENTYIELD 14%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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